![molecular formula C14H13F3N4O B2887042 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034260-25-6](/img/structure/B2887042.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrazolo[1,5-a]pyridine core and a trifluoromethyl group attached to a nicotinamide moiety
Synthetic Routes and Reaction Conditions:
Route A Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines to produce the desired tetrahydropyrazolo[1,5-a]pyridine derivatives[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Route B 1,3-Dipolar Cycloaddition: This approach involves the cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by subsequent reactions to form the tetrahydropyrazolo[1,5-a]pyridine core[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). This method often uses a metal catalyst, such as copper(I) iodide (CuI), and a base like triethylamine (Et3N)[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods: Industrial-scale synthesis of this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness, and maintaining high purity and yield. Process intensification techniques, such as continuous flow chemistry, could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the trifluoromethyl group or the pyridine ring.
Reduction: Reduction reactions may target the pyridine nitrogen or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the pyridine ring or the tetrahydropyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, potentially including carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Its unique structure makes it a valuable scaffold for developing new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the context of enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: Research has explored the compound's potential as a therapeutic agent, particularly in the treatment of diseases such as hepatitis B virus (HBV). Its ability to inhibit viral replication makes it a candidate for antiviral drug development.
Industry: The compound's properties may be leveraged in materials science, such as in the design of new polymers or coatings. Its stability and reactivity can contribute to the development of advanced materials with specific functionalities.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions with biological targets. For instance, in the context of HBV treatment, it may bind to viral proteins or enzymes, inhibiting their activity and preventing viral replication. The exact mechanism involves the formation of stable complexes with the target molecules, disrupting their normal function.
Molecular Targets and Pathways:
HBV Proteins: The compound may target viral proteins essential for the virus's life cycle.
Enzymes: It could inhibit enzymes involved in viral replication or other critical biological processes.
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents and functional groups.
Trifluoromethylated nicotinamides: These compounds have similar nicotinamide moieties but may vary in their core structures.
Uniqueness:
The combination of the tetrahydropyrazolo[1,5-a]pyridine core with the trifluoromethyl group and the nicotinamide moiety makes this compound unique. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)12-2-1-9(8-18-12)13(22)20-10-4-6-21-11(7-10)3-5-19-21/h1-3,5,8,10H,4,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJOYGIQLHLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)
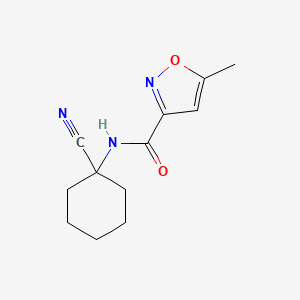
![1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2886964.png)
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B2886970.png)
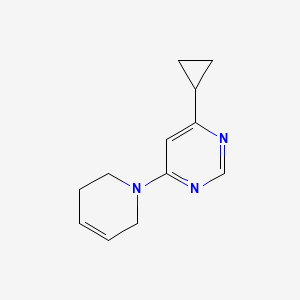
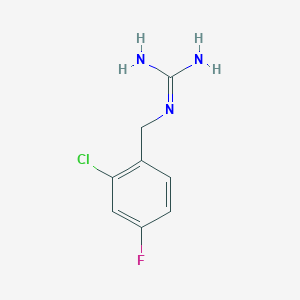
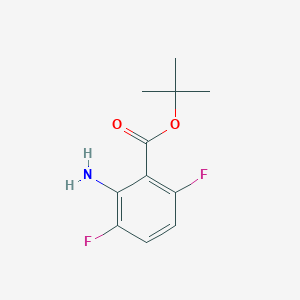
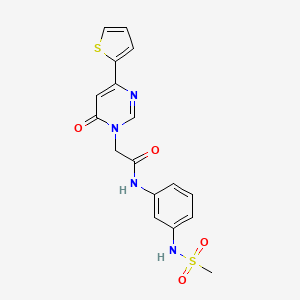
![2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2886977.png)
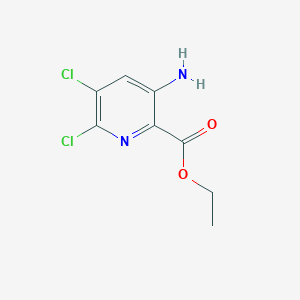
![2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)-N-{1'-methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}acetamide](/img/structure/B2886981.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2886982.png)
